Littoralisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Littoralisone is a natural product found in Verbena litoralis with data available.
Scientific Research Applications
Total Synthesis of Littoralisone
- Research Application: This study achieved the first total syntheses of littoralisone and brasoside, using organocatalytic technology. It supports the proposed biosynthetic origins of littoralisone from brasoside (Mangion & MacMillan, 2005).
Antidiabetic and Anti-Plasmodial Potential
- Research Application: A study on α-VINIFERIN, extracted from Dipterocarpus littoralis, showed potential antidiabetic and antiplasmodial activities. This suggests littoralisone's relevance in treating diabetes and malaria (Lulan, Fatmawati, Santoso & Ersam, 2020).
Neurogenesis Promotion
- Research Application: Glehnia littoralis extract has been shown to promote neurogenesis in the hippocampal dentate gyrus of adult mice, potentially related to increased expressions of brain-derived neurotrophic factor and tropomyosin-related kinase B (Park et al., 2018).
Reference Genes for Gene Expression Normalisation
- Research Application: The study on Glehnia littoralis provided a systematic analysis of candidate reference genes, facilitating future research on gene expression normalization in this species (Li, Li, Fang, Qi & Zhou, 2020).
Non-Alkaloid Constituents and Pharmacological Activities
- Research Application: Research on Hymenocallis littoralis identified thirteen non-alkaloid compounds contributing to its anti-tumor, anti-virus, and anti-inflammatory activities (Duan, Zhang, Chen, Pang & Ma, 2021).
Ethnopharmacology, Phytochemistry, and Pharmacology of Glehnia
- Research Application: A comprehensive review on Glehnia littoralis highlighted its long-term use in traditional medicine, identifying primary active compounds and confirming various therapeutic properties (Yang, Li, Zhang, Wang, Ji, Xu, Zhang, Liu, Zhang & Li, 2019).
Asymmetric Synthesis of Littoralisone
- Research Application: The study achieved the asymmetric total synthesis of littoralisone, highlighting efficient methodologies in synthesizing such complex molecules (Hou, Gu, Wang, Sun & Sun, 2018).
properties
Product Name |
Littoralisone |
---|---|
Molecular Formula |
C25H28O11 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(1S,3S,5R,6S,7S,8R,11R,12S,13S,16S,18S,19R,21R,22S)-6,7-dihydroxy-5-(hydroxymethyl)-12-(4-hydroxyphenyl)-18-methyl-2,4,9,15,20-pentaoxahexacyclo[9.8.2.113,16.03,8.013,21.019,22]docosane-10,14-dione |
InChI |
InChI=1S/C25H28O11/c1-8-6-11-16-13(8)22-35-20-14(15(25(16,20)24(31)33-11)9-2-4-10(27)5-3-9)21(30)34-19-18(29)17(28)12(7-26)32-23(19)36-22/h2-5,8,11-20,22-23,26-29H,6-7H2,1H3/t8-,11-,12+,13+,14+,15+,16-,17+,18-,19+,20+,22-,23-,25-/m0/s1 |
InChI Key |
NJRMZLCAZRKLEM-PIEUJLPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]3[C@@H]1[C@H]4O[C@H]5[C@@]3([C@@H]([C@H]5C(=O)O[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O4)CO)O)O)C7=CC=C(C=C7)O)C(=O)O2 |
Canonical SMILES |
CC1CC2C3C1C4OC5C3(C(C5C(=O)OC6C(C(C(OC6O4)CO)O)O)C7=CC=C(C=C7)O)C(=O)O2 |
synonyms |
littoralisone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.